molecular formula C20H15Cl2NO2 B338201 2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE

2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE

Cat. No.: B338201
M. Wt: 372.2 g/mol
InChI Key: SZRSKQQXIPXACV-UHFFFAOYSA-N
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Description

2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE typically involves the reaction of 3,4-dichlorobenzyl chloride with N-phenylbenzamide in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or toluene and a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
  • 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
  • Miconazole Related Compound F (1-{2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole) [5][5]

Uniqueness

2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15Cl2NO2

Molecular Weight

372.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]-N-phenylbenzamide

InChI

InChI=1S/C20H15Cl2NO2/c21-17-11-10-14(12-18(17)22)13-25-19-9-5-4-8-16(19)20(24)23-15-6-2-1-3-7-15/h1-12H,13H2,(H,23,24)

InChI Key

SZRSKQQXIPXACV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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